2-((3-Benzyl-1H-1,2,4-triazol-5-yl)thio)-N-(2-bromophenyl)acetamide
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Overview
Description
2-((3-Benzyl-1H-1,2,4-triazol-5-yl)thio)-N-(2-bromophenyl)acetamide is a synthetic organic compound that features a triazole ring, a benzyl group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Benzyl-1H-1,2,4-triazol-5-yl)thio)-N-(2-bromophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Thioether Formation: The triazole ring is then functionalized with a benzyl group through a nucleophilic substitution reaction.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((3-Benzyl-1H-1,2,4-triazol-5-yl)thio)-N-(2-bromophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the thioether linkage can influence its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-((3-Benzyl-1H-1,2,4-triazol-5-yl)thio)-N-phenylacetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-((3-Benzyl-1H-1,2,4-triazol-5-yl)thio)-N-(2-chlorophenyl)acetamide: Contains a chlorine atom instead of bromine, which can influence its chemical properties.
Uniqueness
The presence of the bromine atom in 2-((3-Benzyl-1H-1,2,4-triazol-5-yl)thio)-N-(2-bromophenyl)acetamide may confer unique reactivity and biological properties compared to its analogs. This can make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C17H15BrN4OS |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C17H15BrN4OS/c18-13-8-4-5-9-14(13)19-16(23)11-24-17-20-15(21-22-17)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,23)(H,20,21,22) |
InChI Key |
QQECJWFNUUNTGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)SCC(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
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